molecular formula C18H20ClN3O B5830479 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide CAS No. 397863-68-2

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B5830479
CAS No.: 397863-68-2
M. Wt: 329.8 g/mol
InChI Key: JSOHNHBDVGATFA-UHFFFAOYSA-N
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Description

4-Benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide (Molecular Formula: C18H20ClN3O) is a chemical compound of interest in medicinal chemistry and neuroscience research . This piperazine carboxamide derivative is supplied for research purposes and is not intended for diagnostic or therapeutic applications. Piperazine-based compounds are a significant focus in pharmaceutical research due to their diverse biological activities . Specifically, structural analogues within this chemical class have been investigated as modulators of the central nervous system, showing high affinity and selectivity for dopamine D3 receptors . This receptor is a prominent target for research into neuropsychiatric disorders, drug addiction, and movement disorders . Other related piperazine-carboxamide compounds have also been studied for their potential role as modulators of fatty acid amide hydrolase (FAAH), an enzyme targeted in pain, anxiety, and inflammation research . This product is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-16-7-4-8-17(13-16)20-18(23)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOHNHBDVGATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397863-68-2
Record name 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE
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Comparison with Similar Compounds

Key Observations:

Chlorophenyl Position Sensitivity : The position of the chlorine atom on the phenyl ring significantly impacts activity. For example, the 3-chlorophenyl derivative (A5) outperformed 2- and 4-chlorophenyl analogs (A4, A6) in PARPi-resistant models .

Substituent Bulk and Hydrophobicity : Bulky groups like tert-butyl (BCTC) or trifluoromethyl chroman (PKM-833) enhance target binding affinity but may reduce solubility .

Piperazine Core Flexibility : The benzyl group in the target compound likely enhances π-π stacking interactions in protein binding pockets compared to smaller substituents like methyl .

Binding Mechanisms and Structural Insights

Crystallographic studies of piperazine-1-carboxamides reveal critical interactions:

  • MLLT1/YEATS Domain Binding : Piperazine-urea derivatives (e.g., PKM-833) mimic acetyl-lysine by forming β-sheet hydrogen bonds with Tyr78 and Ser58 in MLLT1. The benzimidazole-amide analogs adopt flipped orientations, underscoring the scaffold's adaptability .
  • TRPM8 Inhibition : BCTC’s 3-chloropyridinyl group interacts with hydrophobic residues in TRPM8, while the tert-butylphenyl moiety stabilizes the binding pocket .

Biological Activity

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H20ClN3O
  • Molecular Weight : 329.8 g/mol
  • Structure : This compound features a piperazine ring substituted with a benzyl group and a 3-chlorophenyl moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

  • Cytotoxicity : Research indicates that certain piperazine derivatives exhibit significant cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range .
  • Mechanism of Action : Flow cytometry assays suggest that these compounds may induce apoptosis in cancer cells, as evidenced by increased caspase activity and changes in cell cycle progression .
CompoundCell LineIC50 (µM)Mechanism
4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamideMCF-72.41Apoptosis induction
Similar Piperazine DerivativeCEM-130.48Apoptosis induction

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Research on piperazine derivatives suggests they may inhibit pro-inflammatory cytokine production:

  • Cytokine Inhibition : Studies demonstrated that related compounds could significantly reduce IL-1β production in RAW 264.7 cells, indicating potential use in inflammatory conditions .

Case Studies

  • Study on Anticancer Efficacy :
    • A study investigated the effects of various piperazine derivatives on cancer cell lines. The results indicated that modifications to the piperazine core could enhance biological activity, with specific substitutions leading to improved cytotoxicity against MCF-7 cells .
  • Anti-inflammatory Mechanism Investigation :
    • Another research effort focused on the anti-inflammatory potential of benzyl-piperazine derivatives. The findings revealed that these compounds could modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide to achieve high yield and purity?

  • Methodological Answer : Key parameters include temperature control (70–90°C for amide bond formation), solvent choice (polar aprotic solvents like DMF or dichloromethane), and reaction time (6–12 hours for nucleophilic substitution). Purification via column chromatography (silica gel, eluent: 10% MeOH in DCM) or recrystallization improves purity. Monitoring intermediates with TLC and confirming final product identity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) is essential .

Q. Which analytical techniques are most effective for confirming the structural integrity of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify connectivity of the piperazine core, benzyl, and 3-chlorophenyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 384.1472). IR spectroscopy identifies carboxamide C=O stretching (~1650 cm⁻¹). X-ray crystallography resolves 3D conformation if crystalline forms are obtainable .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors due to structural similarity to known ligands). Use radioligand displacement assays (IC₅₀ determination) or functional cAMP assays. Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines assess cytotoxicity. Include positive controls like aripiprazole (for antipsychotic activity) or clozapine (for receptor profiling) .

Advanced Research Questions

Q. What strategies address low solubility of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide in aqueous media for in vivo studies?

  • Methodological Answer : Formulate as a hydrochloride salt (enhances water solubility via protonation of the piperazine nitrogen). Alternatively, use co-solvents (e.g., 10% DMSO in saline) or lipid-based nanoemulsions. Solubility parameters (logP ~3.5) can be optimized by introducing polar substituents (e.g., hydroxyl or methyl groups) on the benzyl moiety without disrupting pharmacophore interactions .

Q. How can structure-activity relationship (SAR) studies guide structural modification to enhance target selectivity?

  • Methodological Answer :

  • Modify the benzyl group : Replace with substituted aryl rings (e.g., 4-fluorobenzyl) to alter lipophilicity and receptor affinity.
  • Vary the chlorophenyl position : Compare 3-chloro vs. 4-chloro derivatives for steric effects.
  • Introduce bioisosteres : Replace the carboxamide with sulfonamide or urea to probe hydrogen-bonding requirements.
    Evaluate changes via competitive binding assays and molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

  • Methodological Answer :

  • Metabolism : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites (e.g., N-dealkylation of piperazine). Validate with hepatic microsome assays.
  • Toxicity : Apply QSAR models for hERG channel inhibition (risk of cardiotoxicity) and Ames test predictions for mutagenicity. Prioritize derivatives with low topological polar surface area (tPSA <76 Ų) for blood-brain barrier penetration .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate target engagement : Use CRISPR/Cas9 knockout models to confirm receptor specificity.
  • Leverage orthogonal assays : Pair binding assays with functional readouts (e.g., β-arrestin recruitment vs. cAMP modulation).
    Discrepancies may arise from off-target effects (e.g., histamine H1 receptor binding) or batch-to-batch purity variations .

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